molecular formula C6H6FNO2S B2644922 4-Methylpyridine-2-sulfonyl fluoride CAS No. 1210867-89-2

4-Methylpyridine-2-sulfonyl fluoride

Cat. No. B2644922
CAS RN: 1210867-89-2
M. Wt: 175.18
InChI Key: NOVNCBVVIZXQBI-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S . It has a molecular weight of 175.18 . It is a liquid at room temperature .


Synthesis Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, can participate in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals is a method used for their production . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Radiochemical Labeling of Peptides and Proteins

Sulfonyl fluorides, including derivatives similar to 4-Methylpyridine-2-sulfonyl fluoride, are utilized in the design and synthesis of radiochemical reagents for labeling peptides and proteins. For example, a fluoropyridine-based maleimide reagent has been developed for prosthetic labeling via selective conjugation, offering an alternative for the design of peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthesis and Application in Click Chemistry

Electrochemical oxidative coupling methods using thiols and potassium fluoride to prepare sulfonyl fluorides demonstrate their versatility in synthetic chemistry. These compounds serve as key motifs in sulfur(VI) fluoride exchange-based "click chemistry," highlighting their importance in developing novel synthetic methods for accessing functional groups with broad substrate scope (Laudadio et al., 2019).

Advances in Synthetic Methodologies

Innovative synthetic methods for aliphatic sulfonyl fluorides have been developed, such as visible-light-mediated decarboxylative fluorosulfonylethylation. This approach enables the rapid creation of compound libraries with significant structural diversity, demonstrating the critical role of sulfonyl fluorides in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).

Environmental and Analytical Applications

Studies on sulfonyl fluorides have also encompassed environmental science, where methods for the destruction of persistent pollutants like perfluorooctane sulfonate (PFOS) have been explored. For instance, mechanochemical methods using ball milling and potassium hydroxide show nearly complete destruction of PFOS, highlighting the environmental applications of sulfonyl fluoride chemistry (Zhang et al., 2013).

Future Directions

Sulfonyl fluorides, including 4-Methylpyridine-2-sulfonyl fluoride, are a topic of ongoing research. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have been highlighted . This suggests that new synthetic methods and applications for these compounds may be developed in the future .

properties

IUPAC Name

4-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNCBVVIZXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(benzylsulfanyl)-4-methylpyridine (1.40 g) in acetic acid (10 mL)-water (5 mL) was added N-chlorosuccinimide (3.48 g) under ice-cooling, and the mixture was gradually warmed to room temperature and stirred for 4 hr. Potassium fluoride (379 mg) was added at room temperature and the mixture was stirred for 18 hr. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The separated aqueous layer was extracted with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1→1:1) to give the title compound as a crude pale-yellow oil (yield 343 mg, 30%).
Name
2-(benzylsulfanyl)-4-methylpyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two

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